Vitexdoin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of Vitexdoin A from Vitex negundo involves several steps. Typically, the leaves are dried and powdered before being subjected to solvent extraction using methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Optimization of solvent use, extraction time, and purification steps is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Vitexdoin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed to reduce specific functional groups.

Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Vitexdoin A has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex molecules.

Biology: Studied for its role in modulating cellular events such as apoptosis and cell cycle regulation.

Medicine: Exhibits anti-inflammatory, antioxidant, and anticancer properties.

Industry: Potential use in developing natural pesticides and antimicrobial agents.

Mechanism of Action

Vitexdoin A exerts its effects through various molecular targets and pathways. It modulates the expression of transcriptional factors for pro-inflammatory mediators, reducing the expression of p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells . This regulation helps in controlling inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Vitexdoin B-E: These are phenyl naphthalene-type lignans isolated from the seeds of Vitex negundo.

Vitexdoin F: A phenylindene-type lignan with anti-inflammatory and anti-osteoporotic properties.

Uniqueness

Vitexdoin A is unique due to its specific phenyl dihydro naphthalene structure, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways makes it a valuable compound for various therapeutic applications .

Biological Activity

Vitexdoin A, a lignan derived from the seeds of Vitex negundo, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This compound plays a crucial role in various therapeutic applications, especially in managing inflammatory diseases and conditions like osteoarthritis.

This compound is classified as a lignan, a type of polyphenolic compound known for its bioactive properties. Its structure allows it to interact with various biological systems, particularly through the inhibition of nitric oxide (NO) production.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells with an IC50 value of 0.38 μM, demonstrating its efficacy as a nitric oxide scavenger . This property is critical for reducing inflammation and associated pain in conditions such as osteoarthritis.

Table 1: Inhibitory Effects of this compound on Nitric Oxide Production

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.38 | RAW 264.7 (LPS-stimulated) |

2. Antioxidant Activity

This compound also exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress. In studies involving DPPH radical scavenging assays, compounds derived from Vitex species, including this compound, demonstrated substantial radical scavenging abilities, which are essential for mitigating oxidative damage in cells .

Table 2: Antioxidant Activity of Vitex Compounds

| Compound | DPPH Scavenging (%) | Concentration (μM) |

|---|---|---|

| This compound | Not specified | Not specified |

| Ascorbic Acid | 79.31 | 100 |

3. Osteoarthritis Management

A study focusing on the total lignans from Vitex negundo seeds highlighted the effectiveness of this compound in alleviating symptoms associated with osteoarthritis. The treatment resulted in improved pain thresholds and reduced inflammatory markers such as TNF-α and IL-1β in monosodium iodoacetate-induced osteoarthritis rat models .

Case Study: Osteoarthritis Treatment with this compound

- Objective : To evaluate the anti-osteoarthritis effects of this compound.

- Method : Monosodium iodoacetate was used to induce osteoarthritis in rats, followed by treatment with total lignans.

- Results : Significant reduction in pain scores and inflammatory cytokines was observed.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nitric Oxide Synthase : By inhibiting the enzyme responsible for NO production, this compound reduces inflammation .

- Scavenging Free Radicals : Its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .

- Modulation of Cytokine Production : It affects the levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

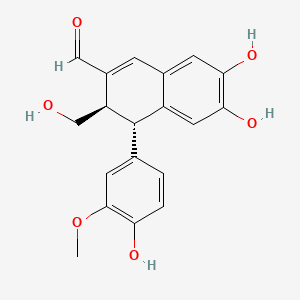

(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |

InChI Key |

PNRPRUVCFFHMMC-LIRRHRJNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.